REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7].[CH3:12]O>>[F:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([O:8][CH3:12])=[O:7]
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent and anhydrous hydrochloric acid are then removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The hexane insoluble layer is decanted
|
Type
|
WASH
|
Details
|
the hexane solution water washed (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before drying with anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The hexane filtrate is then concentrated under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=O)OC)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |